N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad-spectrum antibacterial and antifungal properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further substituted with a 2,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide typically involves the nitration of a precursor compound, followed by amide formation. One common method involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one using a mixture of nitric acid and sulfuric acid . The reaction is carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions such as temperature and residence time .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors. These reactors require significant amounts of sulfuric acid to dissolve the substrate, leading to the generation of waste acid . Organic solvents like dichloroethane or dichloroethylene can also be used to improve the diffusion of reactants and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitrofurans.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antibacterial and antifungal properties.
Industry: Used in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide involves the inhibition of bacterial and fungal enzymes. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components such as DNA, proteins, and lipids . This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Similar structure but with a benzamide group instead of a furan ring.
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Contains a tetrahydropyrimidine ring.
Uniqueness
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide is unique due to its specific combination of a nitro group, furan ring, and 2,4-dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6Cl2N2O4 |
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Molecular Weight |
301.08 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-1-2-8(7(13)5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16) |
InChI Key |
SAKLSJGSRHLKKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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